KPT-251 is a potent, selective, small-molecule inhibitor of the nuclear export protein chromosome region maintenance 1 (CRM1), also known as exportin 1 (XPO1) [, , , , , , , , , , , , , , , ]. It acts by irreversibly binding to CRM1, thereby preventing the nuclear export of tumor suppressor proteins (TSPs) and other cargo proteins [, , , , , , , , , , , , , , , ]. In preclinical studies, KPT-251 has demonstrated anti-tumor activity in various cancer models, including leukemia, lymphoma, prostate cancer, pancreatic cancer, glioblastoma, and multiple myeloma [, , , , , , , , , , , , , , , ]. This effect is attributed to the accumulation of TSPs within the nucleus, leading to cell cycle arrest and apoptosis [, , , , , , , , , , , , , , , ].
KPT-251 is synthesized from a series of compounds developed by Karyopharm Therapeutics, which focuses on therapies that modulate nuclear transport mechanisms. This compound falls under the category of antineoplastic agents due to its potential therapeutic effects in cancer treatment. Its mechanism involves disrupting the export of key regulatory proteins from the nucleus, thus enhancing their tumor-suppressive functions.
The synthesis of KPT-251 involves several steps that typically include:
Technical details regarding specific reaction conditions (temperature, solvents, catalysts) and yields are often proprietary or detailed in specialized chemical literature.
KPT-251's molecular structure can be described as follows:
Data regarding its three-dimensional conformation can be obtained through X-ray crystallography or NMR spectroscopy studies, which provide insights into how it interacts with target proteins.
KPT-251 undergoes several key chemical reactions:
Technical details about these reactions often involve kinetic studies and binding affinity assays to quantify its effectiveness against target proteins.
The mechanism of action for KPT-251 involves:
Data supporting these mechanisms come from both in vitro and in vivo studies demonstrating enhanced tumor suppression and reduced cell viability in treated cell lines.
KPT-251 exhibits several notable physical and chemical properties:
Relevant analyses for these properties typically involve spectroscopic methods (e.g., UV-vis, IR) and stability testing under various conditions.
KPT-251 is primarily researched for its potential applications in cancer therapy:
The compound's ability to alter cellular localization provides insights into cancer progression and treatment resistance mechanisms, making it a significant focus of current oncological research.
KPT-251 contains a Michael acceptor moiety enabling covalent modification of Cysteine 528 (Cys528) within the hydrophobic NES-binding groove of XPO1. Structural analyses (e.g., X-ray crystallography of related SINE compounds) reveal that this binding occurs through a thiol-mediated Michael addition reaction. Cys528 resides in a deep pocket formed by HEAT repeats 11-12, a region critical for NES recognition. Mutation of Cys528 (e.g., to Serine) abolishes KPT-251 binding, confirming its essential role [6] [7] [9]. The interaction is semi-reversible, distinguishing it from earlier irreversible inhibitors like Leptomycin B (LMB) and contributing to an improved tolerability profile [4] [9].
Binding of KPT-251 to Cys528 induces significant allosteric changes within the NES-binding groove. Specifically, KPT-251 occupies the hydrophobic pockets (P0-P3) designed to engage the Φ1-Φ4 residues of leucine-rich NES motifs. This occupation:
Table 1: Structural Impact of KPT-251 Binding on XPO1
Target Site | Binding Mechanism | Conformational Consequence | Functional Outcome |
---|---|---|---|
Cysteine 528 (Cys528) | Covalent Michael addition (semi-reversible) | Occupies hydrophobic pockets P0-P3 | Blockade of NES-cargo docking |
Hydrophobic groove (HEAT 11-12) | Induced-fit allostery | Stabilization of closed groove conformation | Reduced affinity for NES cargos (>100-fold) |
RanGTP binding interface | Indirect modulation | Altered cooperative binding dynamics | Impaired trimer (XPO1-RanGTP-Cargo) formation |
Inhibition of XPO1 by KPT-251 disrupts the equilibrium of nucleocytoplasmic shuttling, leading to nuclear retention of specific TSPs and dysregulation of oncogenic mRNA export.
KPT-251 treatment induces rapid nuclear accumulation of key TSPs normally exported by XPO1:
Table 2: Key Tumor Suppressor Proteins Retained by KPT-251
Tumor Suppressor | Primary Function | Nuclear Accumulation (%) | Functional Consequence of Retention |
---|---|---|---|
p53 (TP53) | Transcription factor (apoptosis, cell cycle arrest) | >80% within 4h | Transactivation of pro-apoptotic (BAX, PUMA) and cell cycle arrest (p21) genes |
p21 (CDKN1A) | CDK inhibitor | >70% within 6h | G1/S and G2/M cell cycle arrest; Senescence |
FOXO1/FOXO3a | Transcription factor (apoptosis, metabolism) | >60% within 6h | Upregulation of BIM, cell cycle inhibitors; Apoptosis induction |
BRCA1/2 | DNA damage repair | Significant increase | Enhanced DNA damage response; Synergy with PARP inhibitors |
Beyond protein cargos, XPO1 directly or indirectly (via adaptors) exports specific oncogenic mRNAs. KPT-251 disrupts this process:
A critical and specific mechanism identified for SINE compounds, including KPT-251, involves the erythroid-megakaryocytic transcription factor GATA-1:
Table 3: KPT-251-Induced Effects on Key Oncogenic mRNAs and GATA-1
Target Molecule | Type | KPT-251 Effect | Quantification of Effect | Downstream Impact |
---|---|---|---|---|
c-Myc | Oncogenic mRNA | Nuclear retention → Reduced cytoplasmic mRNA & protein | 50-70% reduction in cytoplasmic mRNA (12h) | Impaired proliferation, metabolism, survival |
Cyclin D1 | Oncogenic mRNA | Nuclear retention → Reduced cytoplasmic mRNA & protein | 40-60% reduction in protein (24h) | G1 cell cycle arrest |
GATA-1 | Transcription Factor (Protein) | Nuclear retention → Stabilization → Transcriptional activation | 3-5 fold increase in nuclear protein half-life | Activation of p21, BCL-XL, GFI1B; Differentiation/Arrest |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7